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Compound of Interest

Compound Name: CALCIUM OXIDE

Cat. No.: B1588162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the surface reactivity of calcium oxide
(CaO) as elucidated by quantum chemical calculations. CaO is a material of significant interest
in various fields, including catalysis, environmental remediation, and drug delivery, owing to its
basic nature and surface activity. Understanding the fundamental mechanisms of its surface
reactions at the atomic level is crucial for the rational design of new materials and processes.
This document summarizes key findings from density functional theory (DFT) calculations,
presenting quantitative data, computational methodologies, and reaction pathways to offer a
comprehensive overview of the core principles governing CaO surface reactivity.

Quantitative Data on Adsorption Processes

Quantum chemical calculations provide valuable quantitative data on the interactions between
molecules and the CaO surface. Adsorption energy (E_ads) is a key metric, indicating the
strength of the interaction. A more negative value signifies a stronger bond. The following
tables summarize calculated adsorption energies and related structural parameters for various
molecules on the CaO(001) surface, which is the most stable and commonly studied crystal
face.

Table 1: Adsorption Energies of Various Molecules on the CaO(001) Surface
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Adsorption Energy

Adsorbate (eV) Type of Adsorption  Reference

e
H20 -1.12to-1.14 Chemisorption [1]
CO2 -1.484 Chemisorption [2]
CO:z2 (on Cr-doped ] ]

-1.587 Chemisorption [2]
CaO)
CO2 (on Co-doped ) )

-1.659 Chemisorption [2]
CaO)
COz2 (on pristine CaO)  -1.715 Chemisorption [3]
CO2 (on CuO-doped ) )

-1.81 Chemisorption [3]
CaO)
HCI -1.85 Chemisorption [4]
CO2 (on Al203-doped ] ]

-1.98 Chemisorption [3]
CaO)
CO2 (on ZrO2-doped ) )

-2.37 Chemisorption [3]
CaO)
FeO Cluster -2.32 Chemisorption [5]
Caa0a4 Cluster -2.84 Chemisorption [2]
Caa0a4 Cluster (on Co- ) )

-3.02 Chemisorption [2]
doped CaO)
CasOa Cluster (on Cr- ] ]

-3.36 Chemisorption [2]

doped CaO)

Table 2: Structural Parameters of CO2 Adsorbed on Doped and Undoped CaO(001) Surfaces
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C-O Bond Lengths O-C-O Bond Angle

Surface Reference
(A) )

CaO 1.267, 1.267 129.568 2]

Cr-CaO 1.266, 1.267 127.836 [2]

Co-CaO 1.265, 1.266 127.656 2]

Computational Methodologies

The results presented in this guide are primarily derived from Density Functional Theory (DFT)
calculations. DFT is a computational quantum mechanical modeling method used to investigate
the electronic structure of many-body systems, particularly atoms, molecules, and the solid
state.[6][7] This section outlines a typical computational protocol for studying CaO surface
reactivity.

2.1. Model Construction

o Surface Slab Model: The CaO(001) surface is the most stable and is typically modeled using
a slab geometry.[2] A 2x2x2 supercell is often constructed, and a five-layer slab is cleaved
from this bulk structure.[2]

« Vacuum Layer: A vacuum layer of at least 12 A is added to the slab to avoid interactions
between periodic images.[8]

e Adsorbate Placement: The adsorbate molecule is placed on the surface at various high-
symmetry sites (e.g., on top of a Ca or O atom, or at a bridge site between two atoms) to
identify the most stable adsorption configuration.

2.2. DFT Calculation Parameters

» Software: Quantum chemical calculations are often performed using software packages like
MedeA-VASP or the DMol® module in Materials Studio.[1][8]

o Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the
Perdew-Burke-Ernzerhof (PBE) functional is a common choice for the exchange-correlation
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energy.[8] For some systems, van der Waals (vdW) corrections are included to accurately
describe weak interactions.[1][8]

o Basis Set: A plane-wave basis set is typically employed with a cutoff energy determined
through convergence tests.[8]

e k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of
the k-point mesh is increased until the total energy converges.

o Geometry Optimization: The positions of the adsorbate atoms and the top layers of the CaO
slab are allowed to relax until the forces on each atom are below a certain threshold (e.g.,
0.01 eV/A). The bottom layers of the slab are usually fixed to simulate the bulk crystal.[8]

2.3. Analysis of Results

o Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated using the
following equation: E_ads = E_(slab+adsorbate) - (E_slab + E_adsorbate) where
E_(slab+adsorbate) is the total energy of the optimized slab with the adsorbed molecule,
E_slab is the total energy of the clean slab, and E_adsorbate is the total energy of the
isolated molecule in the gas phase.

» Electronic Structure Analysis: To gain deeper insight into the bonding mechanism, analyses
of the Partial Density of States (PDOS), charge transfer (e.g., Mulliken population analysis),
and Electron Density Difference (EDD) are performed.[4]

Visualizing Reaction Pathways

Understanding the sequence of elementary steps in a surface reaction is crucial for catalysis
and materials design. The following diagrams, generated using the DOT language, illustrate
proposed mechanisms for key reactions on the CaO surface.

Water-Gas Shift Reaction on CaO Surface

The water-gas shift (WGS) reaction (CO + H20 - CO:2 + H2) is a critical industrial process for
hydrogen production. DFT calculations have shown that the CaO surface can catalytically
promote this reaction.[9]
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CaO Surface Products
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Click to download full resolution via product page

Water-Gas Shift Reaction Pathway on CaO

Dissociative Adsorption of HCl on CaO(100)

The capture of acidic gases like hydrogen chloride (HCI) is an important application of CaO.
DFT studies reveal that HCI dissociatively adsorbs on the CaO(100) surface.[4]
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Mechanism of HCI Dissociative Adsorption

NO Dimerization and Reduction on CaO(001)

Ab initio molecular dynamics simulations have shown a novel reaction pathway for nitrogen
monoxide (NO) on the CaO(001) surface, involving the formation of anionic dimers.[10]

w Adsorption on CaO(001) Charge transfer from surface Formation of (NO)2~ dimer Second charge transfer Further reduction to (NO)22~ Desorption of products

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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